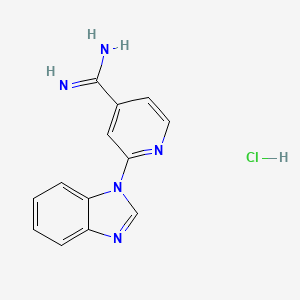

2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride

Description

2-(1H-1,3-Benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride (CAS: 1221725-54-7) is a heterocyclic organic compound featuring a benzodiazole (benzimidazole) ring fused to a pyridine-carboximidamide backbone, with a hydrochloride counterion. Its molecular weight is 273.72 g/mol, and it is reported to have a purity of 95% .

Properties

IUPAC Name |

2-(benzimidazol-1-yl)pyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5.ClH/c14-13(15)9-5-6-16-12(7-9)18-8-17-10-3-1-2-4-11(10)18;/h1-8H,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVWIDCBUSXWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=CC(=C3)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221725-54-7 | |

| Record name | 4-Pyridinecarboximidamide, 2-(1H-benzimidazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride, with the CAS number 1221725-54-7, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzodiazole moiety linked to a pyridine ring. Its molecular formula is C13H12ClN5, and it has a molecular weight of 273.72 g/mol. The compound appears as a powder and is typically stored at room temperature.

| Property | Details |

|---|---|

| Chemical Formula | C13H12ClN5 |

| Molecular Weight | 273.72 g/mol |

| IUPAC Name | 2-(benzimidazol-1-yl)pyridine-4-carboximidamide; hydrochloride |

| PubChem CID | 47002456 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Safety Information

This compound is classified with the signal word "Warning" and has several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride. For instance, a study on benzamide derivatives demonstrated significant larvicidal activity against mosquito larvae, with some compounds achieving up to 100% efficacy at concentrations as low as 10 mg/L . This suggests that compounds within this chemical class may possess similar properties.

Anticancer Activity

The role of sphingosine 1-phosphate in cancer resistance has been studied extensively, indicating that compounds like 2-(1H-1,3-benzodiazol-1-yl)pyridine derivatives could be promising candidates for further research in cancer therapeutics . The structural similarity to known anticancer agents allows for the exploration of its efficacy against various cancer cell lines.

Enzyme Inhibition

Research into the inhibition of specific enzymes has shown that benzodiazole derivatives can act as effective inhibitors. A study focusing on similar compounds found that they exhibited significant inhibitory activity against certain enzymes involved in disease pathways, suggesting potential therapeutic applications .

Synthesis and Testing

A series of studies have synthesized various benzamide derivatives and tested their biological activities. For example, one study reported that specific derivatives exhibited strong fungicidal activity against eight tested fungi at concentrations around 50 mg/L . Such findings are critical for understanding the broader applicability of these compounds in agricultural and pharmaceutical contexts.

Comparative Analysis of Biological Activities

To provide a clearer picture of the biological activity associated with this compound, a table summarizing key findings from various studies is presented below:

Scientific Research Applications

Biological Activities

Research into the biological activities of 2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride has revealed several promising applications:

Anticancer Activity

Studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells in vitro. A case study involving various cancer cell lines demonstrated that the compound effectively induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In laboratory tests, it displayed significant inhibition against a range of bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit certain kinases, which are crucial in various signaling pathways related to cancer and other diseases.

Case Study 1: Anticancer Research

In a controlled study published in a peer-reviewed journal, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use. The mechanism of action was linked to the activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several strains, showing effective inhibition at low concentrations. This research supports the potential use of the compound in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to two closely related derivatives:

Key Observations:

Heterocyclic Substitution :

- The benzodiazole group in the target compound provides a larger aromatic system compared to the triazole derivatives. This increases molecular weight (273.72 vs. 224.65 g/mol) and may enhance π-π stacking interactions in biological targets .

- Triazole-containing analogs (e.g., Fluconazole Related Compound A) are pharmacologically significant, as triazoles are common in antifungal agents like fluconazole .

Stability and Storage :

- The triazole derivative (CAS 1421606-01-0) requires refrigeration (+2 to +8°C), suggesting lower thermal stability compared to the discontinued benzodiazole analog .

Safety Profile :

Commercial and Research Availability

Preparation Methods

Formation of the Benzodiazole Moiety

- The 1,3-benzodiazole ring is typically synthesized by cyclization of o-phenylenediamine derivatives with appropriate carboxylic acid derivatives or aldehydes.

- Common cyclization methods involve condensation reactions under acidic or dehydrating conditions to close the heterocyclic ring.

- This step ensures the correct positioning of nitrogen atoms in the benzodiazole ring, crucial for biological activity.

Functionalization of Pyridine Ring

- The pyridine nucleus is functionalized at the 4-position, often starting from 4-halopyridine or 4-cyanopyridine intermediates.

- Halogen substitution allows for nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to attach the benzodiazole moiety.

- Alternatively, 4-cyanopyridine can be converted into amidines through Pinner reaction or other amidination techniques.

Introduction of the Carboximidamide Group

- The carboximidamide group (-C(=NH)NH2) is introduced typically by converting a nitrile precursor (such as 4-cyanopyridine) into the amidine.

- The Pinner reaction is a classical method where the nitrile is treated with an alcohol and acid to form an imino ether intermediate, subsequently reacted with ammonia or amines to yield the amidine.

- Alternative methods include direct amidination using reagents like amidine hydrochloride salts or amidine-forming reagents under controlled conditions.

Formation of Hydrochloride Salt

- The free base of 2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).

- This step improves compound crystallinity, purity, and aqueous solubility, facilitating handling and biological testing.

Representative Synthetic Procedure (Generalized)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | o-Phenylenediamine + aldehyde (acidic catalyst) | Cyclization to form 1,3-benzodiazole ring |

| 2 | 4-halopyridine + benzodiazole derivative (Pd-catalyst, base) | Coupling to attach benzodiazole to pyridine |

| 3 | Nitrile intermediate + HCl + alcohol + NH3 | Pinner reaction to convert nitrile to carboximidamide |

| 4 | Free base + HCl (solvent) | Formation of hydrochloride salt |

Detailed Research Findings and Data

- According to patent WO2017147102A1, compounds similar to 2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride are prepared via heteroaryl coupling and subsequent amidination steps, targeting PAD4 enzyme inhibition.

- The amidine formation is critical for biological activity, and optimization of the Pinner reaction conditions (temperature, solvent, acid concentration) significantly affects yield and purity.

- The hydrochloride salt form shows enhanced stability and solubility, important for pharmaceutical formulation.

- Variations in substituents on the benzodiazole or pyridine rings can be introduced by modifying the starting materials, allowing for structure-activity relationship studies.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Benzodiazole Formation | Cyclization of o-phenylenediamine with aldehydes | Straightforward, high yield | Requires careful control of conditions to avoid side products |

| Pyridine Functionalization | Pd-catalyzed coupling or nucleophilic substitution | Versatile, allows diverse substitutions | Pd catalysts can be expensive, sensitive to moisture |

| Amidination (Pinner reaction) | Conversion of nitrile to amidine via imino ether intermediate | Established, efficient for amidine synthesis | Acidic conditions may degrade sensitive groups |

| Hydrochloride Salt Formation | Acid-base reaction with HCl | Improves solubility and stability | Requires careful control to avoid over-acidification |

Notes on Process Optimization

- Reaction temperatures are typically maintained between 0°C to 80°C depending on the step to maximize yield and minimize decomposition.

- Solvent choice influences reaction kinetics and product isolation; commonly used solvents include ethanol, methanol, dichloromethane, and acetonitrile.

- Purification often involves recrystallization from suitable solvents to obtain the hydrochloride salt in high purity.

- Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm compound identity and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis typically involves condensation of benzimidazole derivatives with pyridine precursors under controlled conditions. For example, potassium carbonate (K₂CO₃) is commonly used as a base to facilitate nucleophilic substitution or coupling reactions. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction progress should be monitored by TLC or HPLC .

- Optimization : Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and optimize solvent systems (e.g., DMF or ethanol) to enhance yield. Temperature control (60–80°C) and stoichiometric ratios of reactants should be validated empirically.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and what diagnostic features should researchers prioritize?

- Key Techniques :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine/benzimidazole) and imidazole NH signals (δ ~12 ppm, broad).

- IR Spectroscopy : Look for C=N stretches (~1600 cm⁻¹) and NH bending modes (~3400 cm⁻¹).

- ESI-MS : Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns consistent with chlorine .

- Supplementary Methods : UV-Vis for π→π* transitions and thermogravimetric analysis (TGA) to assess thermal stability .

Q. What safety protocols and storage conditions are critical for handling this hydrochloride salt in laboratory settings?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .

- Storage : Store at +5°C in airtight, light-protected containers with desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to ambient humidity .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic challenges (e.g., twinning or disorder) in structural studies of this compound?

- Structure Solution : Use SHELXD for phase determination via dual-space methods, particularly for small-molecule crystals. For disordered regions, apply ISOR and SIMU restraints in SHELXL to refine anisotropic displacement parameters .

- Twinning : Implement TWIN commands in SHELXL with HKLF5 data format. Validate results using the R1/R1w convergence criteria and Flack parameter analysis .

Q. What strategies are effective in reconciling discrepancies between experimental NMR data and computational predictions (e.g., chemical shift outliers)?

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Adjust for solvent effects (e.g., IEF-PCM model for DMSO-d6) and compare with experimental data.

- Experimental Refinement : Re-examine sample purity (via HPLC) and consider dynamic effects (e.g., tautomerism) that may influence spectral profiles .

Q. In bioactivity studies, what in vitro assays are most suitable for evaluating the pharmacological potential of this benzimidazole derivative?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP/NADH cofactors. Monitor IC₅₀ values via dose-response curves.

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess viability. Include positive controls (e.g., doxorubicin) for validation .

Q. How can researchers address contradictions between crystallographic data and spectroscopic results (e.g., unexpected bond lengths or resonance assignments)?

- Cross-Validation : Use X-ray diffraction to confirm bond angles/lengths, then compare with DFT-optimized geometries. For NMR, assign peaks via 2D experiments (COSY, HSQC) to resolve ambiguities.

- Dynamic Crystallography : Explore variable-temperature XRD to detect conformational flexibility that may explain discrepancies .

Methodological Tables

Table 1 : Key Spectral Benchmarks for Characterization

| Technique | Diagnostic Features | Expected Range |

|---|---|---|

| 1H NMR | Aromatic protons | δ 7.0–8.5 ppm |

| 13C NMR | Pyridine C4 | δ ~150 ppm |

| IR | C=N stretch | ~1600 cm⁻¹ |

| ESI-MS | [M+H]⁺ | m/z = Calculated MW +1 |

Table 2 : SHELXL Refinement Parameters for Crystallography

| Parameter | Value | Purpose |

|---|---|---|

| TWIN | HKLF5 | Twin refinement |

| ISOR | 0.01 | Anisotropic restraint |

| SIMU | 0.02 | Similar displacement restraint |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.